![molecular formula C13H15N3O2 B3161038 5-Amino-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 866837-98-1](/img/structure/B3161038.png)
5-Amino-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester
Overview
Description
5-Amino-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is a type of heterocyclic compound . It belongs to the class of 5-amino-pyrazoles, which are known to be versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Synthesis Analysis
5-Amino-pyrazoles, including the 5-Amino-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester, can be synthesized through various methods. These include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, Bazgir and co-workers reported an efficient method for the pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines to afford 3,3-bis-(5-amino-1H-pyrazol-4-yl)indolin-2-one derivatives .Molecular Structure Analysis
The molecular structure of 5-Amino-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms . This structure is also available as a 2D Mol file .Chemical Reactions Analysis
5-Amino-pyrazoles are known to undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . They can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates .Scientific Research Applications
- Examples : Fused heterocyclic compounds (bicyclic, tricyclic, tetracyclic, and spiro-fused pyrazole derivatives) are synthesized using 5-amino-pyrazoles .
- Drug Design : Nearly 60% of unique small-molecule drugs contain a nitrogen heterocycle, emphasizing their structural importance in pharmaceutical design .
Organic Synthesis and Medicinal Chemistry
Antiparasitic Activity
Raw Material and Intermediate
Biological Studies and Drug Design
Chemical Properties and Toxicity Information
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
They have been found to exhibit anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral activities, and also act as inhibitors of protein glycation .
Result of Action
It’s known that pyrazole derivatives can have a wide range of effects at the molecular and cellular level, often related to their interaction with their biological targets .
properties
IUPAC Name |
ethyl 5-amino-1-(4-methylphenyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-12(14)16(15-11)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMNCFKXOKJMBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693338 | |
Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
866837-98-1 | |
Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866837-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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